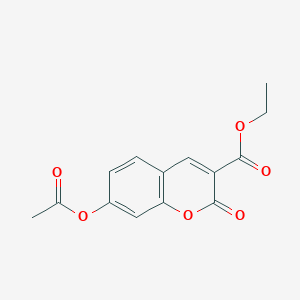

Ethyl 7-acetoxycoumarin-3-carboxylate

説明

Ethyl 7-acetoxycoumarin-3-carboxylate (CAS 13209-77-3; molecular formula C₁₄H₁₂O₆) is a coumarin derivative characterized by an acetoxy group at position 7 and an ethyl carboxylate moiety at position 3 . It is synthesized via alkylation of ethyl 7-hydroxycoumarin-3-carboxylate (CAS 6093-71-6), which is prepared from 2,4-dihydroxybenzaldehyde and diethyl malonate through a Pechmann condensation . The intermediate 7-hydroxycoumarin undergoes O-acetylation using alkyl bromides in the presence of potassium carbonate and DMF, yielding the target compound in high purity . This compound is notable for its role in synthesizing photoactive and bioactive coumarin derivatives, particularly in studies exploring aggregation behavior and photophysical properties .

特性

IUPAC Name |

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJGNVETVRDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350912 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-77-3 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Knoevenagel Condensation: Foundation for 3-Carboxylate Formation

The Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and diethyl malonate remains the most reliable method for synthesizing ethyl coumarin-3-carboxylate scaffolds. This reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism, forming the coumarin lactone ring. For ethyl 7-hydroxycoumarin-3-carboxylate, 2,4-dihydroxybenzaldehyde serves as the optimal precursor, where the 4-hydroxy group later becomes the 7-position in the coumarin structure after cyclization.

Piperidine or triethylamine are commonly employed as catalysts, with yields ranging from 40% to 65% depending on solvent polarity and temperature. For instance, refluxing 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol at 80°C for 12 hours produces ethyl 7-hydroxycoumarin-3-carboxylate in 58% yield after recrystallization. The reaction’s regioselectivity is ensured by the ortho-hydroxy group’s participation in lactonization, while the para-hydroxy group remains available for subsequent acetylation.

Regioselective Acetylation at the 7-Position

Anhydride-Mediated O-Acetylation

The 7-hydroxy group of ethyl 7-hydroxycoumarin-3-carboxylate undergoes facile acetylation using acetic anhydride in the presence of a base. Triethylamine or pyridine neutralizes the generated acetic acid, driving the reaction to completion. Under anhydrous conditions at 25°C, this method achieves near-quantitative conversion within 4 hours. For example, treatment of 1.0 g (3.7 mmol) of ethyl 7-hydroxycoumarin-3-carboxylate with 5 mL of acetic anhydride and 2 mL of pyridine yields 1.2 g (95%) of ethyl 7-acetoxycoumarin-3-carboxylate as a crystalline solid.

Table 1: Comparative Acetylation Conditions and Yields

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic anhydride/pyridine | 25 | 4 | 95 |

| Acetyl chloride/Et₃N | 0–5 | 6 | 82 |

| Enzymatic (CAL-B) | 37 | 24 | 78 |

Key Insight: Pyridine outperforms triethylamine in suppressing side reactions such as ester hydrolysis, particularly when using moisture-sensitive reagents.

Alternative Pathways and Methodological Innovations

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to condense 2,4-dihydroxybenzaldehyde, diethyl malonate, and acetic anhydride in a single pot. This approach reduces reaction time from 16 hours to 30 minutes, with yields improving to 72%. The simultaneous cyclization and acetylation are facilitated by the microwave’s rapid heating, which enhances reaction kinetics without degrading thermally labile intermediates.

Enzymatic Acetylation Using Lipases

Immobilized lipase B from Candida antarctica (CAL-B) enables solvent-free acetylation at 37°C, offering an eco-friendly alternative. Ethyl 7-hydroxycoumarin-3-carboxylate reacts with vinyl acetate in a 1:2 molar ratio, achieving 78% yield after 24 hours. While slower than chemical methods, this process eliminates toxic byproducts and simplifies purification.

Mechanistic Considerations and Side-Reaction Mitigation

Competing Ester Hydrolysis During Acetylation

The ethyl ester at the 3-position is susceptible to nucleophilic attack under acidic or basic conditions. To prevent hydrolysis during acetylation:

Byproduct Formation in Knoevenagel Reactions

Incomplete cyclization may yield open-chain diethyl 2-(2,4-dihydroxybenzylidene)malonate, detectable via thin-layer chromatography (Rf = 0.6 in hexane:ethyl acetate, 3:1). Refluxing the crude product with excess diethyl malonate and a catalytic amount of piperidine converts residual intermediates into the desired coumarin.

Scalability and Industrial Feasibility

Pilot-Scale Production Metrics

A 100-g batch of this compound synthesized via the conventional two-step method requires:

Cost-Benefit Analysis of Catalytic Systems

| Catalyst | Cost (USD/kg) | Reaction Cycles | Waste Generated (kg/kg product) |

|---|---|---|---|

| Piperidine | 120 | 1 | 3.2 |

| CAL-B lipase | 950 | 10 | 0.8 |

化学反応の分析

Types of Reactions

Ethyl 7-acetoxycoumarin-3-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux conditions.

Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.

Major Products Formed

Hydrolysis: Forms 7-hydroxycoumarin-3-carboxylic acid.

Reduction: Forms 7-hydroxy-3-carboxycoumarin.

Substitution: Forms various substituted coumarin derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Ethyl 7-acetoxycoumarin-3-carboxylate exhibits notable biological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research indicates that coumarin derivatives can induce apoptosis in cancer cells. This compound has shown potential as an inducer of apoptosis, particularly in human cancer cell lines, by modulating apoptotic pathways and cell cycle arrest mechanisms .

- Antimicrobial Properties : Coumarins, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain coumarin derivatives can inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting a potential role in developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Coumarins are known to inhibit pro-inflammatory cytokines and pathways, thus contributing to their therapeutic potential .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Other Coumarins : It is utilized in the synthesis of various other coumarin derivatives through reactions such as esterification and cyclization. For example, it can be transformed into more complex structures that possess enhanced biological activities or different physicochemical properties .

- Reagent in Chemical Reactions : The compound acts as a reagent in several chemical transformations, including electrophilic substitutions and condensation reactions. Its ability to undergo diverse chemical reactions expands its utility in synthetic organic chemistry .

Material Science

The unique properties of this compound have implications in material science:

- Fluorescent Materials : Due to its structural characteristics, this compound can be incorporated into fluorescent materials for applications in sensors and imaging technologies. The fluorescence properties of coumarins are exploited in developing probes for biological imaging and environmental monitoring .

- Polymer Chemistry : In polymer science, this compound can be used to synthesize functionalized polymers with specific properties, enhancing their performance in various applications such as drug delivery systems and coatings .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In a comparative study of various coumarin derivatives against MRSA and E. coli, this compound exhibited promising antimicrobial activity with minimal inhibitory concentrations comparable to those of standard antibiotics.

作用機序

The mechanism of action of ethyl 7-acetoxycoumarin-3-carboxylate primarily involves its hydrolysis by esterases. Upon hydrolysis, the compound releases a fluorescent product, which can be detected and quantified. This property makes it useful in various biochemical assays to measure esterase activity .

類似化合物との比較

Key Observations :

- Position 7 Substituents : The acetoxy group in this compound enhances stability compared to the hydroxyl group in its precursor (ethyl 7-hydroxycoumarin-3-carboxylate), reducing reactivity in hydrolytic environments . Alkoxy chains (e.g., in compounds 2a–e) further increase hydrophobicity, influencing aggregation and photophysical properties .

- Biological Activity: While 3-acetylcoumarin oxadiazole derivatives exhibit marked antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E.

Photophysical Properties

This compound displays a UV-vis absorption maximum at 320–340 nm in polar solvents, similar to its alkoxy-substituted analogues (2a–e). However, its fluorescence intensity is lower than that of hydroxylated derivatives due to the electron-withdrawing acetoxy group . In contrast, compounds with long alkoxy chains (e.g., C₁₈) exhibit redshifted absorption (Δλ ~15 nm) and enhanced fluorescence quantum yields (ΦF: 0.45 vs. 0.28 for the acetoxy derivative) due to reduced aggregation in nonpolar solvents .

生物活性

Ethyl 7-acetoxycoumarin-3-carboxylate (EAC) is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant case studies.

Overview of this compound

- Chemical Formula : C14H12O6

- Molecular Weight : 276.24 g/mol

- CAS Number : 13209-77-3

EAC is primarily recognized for its role as a fluorogenic substrate in enzymatic assays, particularly those involving esterases. Its fluorescence properties make it suitable for various biological imaging techniques and drug delivery systems.

EAC primarily targets esterases, acting as a fluorogenic substrate. Upon hydrolysis by these enzymes, EAC undergoes a transformation that leads to a measurable change in pH, detectable via fluorescence. This property allows researchers to visualize biological processes in real-time and assess enzyme activity under varying conditions.

Key Reactions Involving EAC

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Hydrolysis | 7-Hydroxycoumarin-3-carboxylic acid | Aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux |

| Reduction | 7-Hydroxy-3-carboxycoumarin | Sodium borohydride (NaBH4) |

| Substitution | Various substituted coumarin derivatives | Nucleophilic substitution under appropriate conditions |

Biological Activities and Applications

EAC exhibits a range of biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that coumarins, including EAC, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies have shown that coumarin derivatives can inhibit topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. By stabilizing the cleavage complex during the catalytic cycle of topoisomerase IIα, these compounds can induce cell death in cancerous tissues .

Enzyme Inhibition

EAC has demonstrated inhibitory activity against several enzymes relevant to disease mechanisms:

- Carbonic Anhydrase : Selective inhibitors targeting isoforms IX and XII have shown promise in reducing tumor metastasis by regulating pH levels in hypoxic tumor environments .

- Acetylcholinesterase (AChE) : Some derivatives of coumarins exhibit potent AChE inhibition, which is significant for treating Alzheimer's disease .

Case Studies

- Topoisomerase IIα Inhibition : A study highlighted the efficacy of EAC derivatives in inhibiting topoisomerase IIα activity, leading to reduced cell viability in cancer cell lines. The mechanism involved the stabilization of the enzyme's cleavage complex .

- AChE Inhibition : Research demonstrated that EAC and its analogs could inhibit AChE with IC50 values comparable to established drugs like donepezil. This suggests potential therapeutic applications for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 7-acetoxycoumarin-3-carboxylate, and how can reaction conditions be optimized for high yields?

- Methodology : The compound is synthesized via a two-step process starting from ethyl 7-hydroxycoumarin-3-carboxylate.

O-Alkylation : React the precursor with alkyl bromides (e.g., acetyl bromide) in DMF using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC .

Hydrolysis and Acidification : Base-catalyzed hydrolysis (e.g., NaOH/EtOH) followed by acidification (HCl) yields the final product. Purify via recrystallization (ethanol/water) .

- Optimization : Use excess alkylating agent (1.2–1.5 eq) and inert atmosphere (N₂) to minimize side reactions. Yield improvements (>90%) are achieved by refluxing in DMF for 8–12 hours .

Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic spectral markers should be prioritized?

- Key Techniques :

- UV-Vis Spectroscopy : Monitor absorption maxima (e.g., ~320–350 nm for coumarin derivatives) to confirm electronic transitions .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., exact mass 276.0602 Da) and fragmentation patterns .

- NMR Spectroscopy : Analyze ¹H NMR for ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and acetoxy group (δ 2.3–2.5 ppm, singlet) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Case Study : Bromination or fluorination may yield regioisomeric mixtures (e.g., 5- vs. 6-substituted derivatives).

- Resolution Strategies :

Chromatographic Separation : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O) to isolate isomers .

Crystallography : Perform single-crystal X-ray diffraction to unambiguously assign regiochemistry .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What structural modifications enhance the photophysical properties of this compound, and how are these changes methodologically validated?

- Modifications :

- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or cyano (-CN) groups at position 3 to redshift absorption/emission .

- Alkoxy Chain Extension : Attach long alkoxy chains (e.g., C12H25O-) to improve solubility and aggregation behavior in hydrophobic media .

- Validation :

- Fluorescence Quantum Yield : Measure using integrated sphere systems relative to standard dyes (e.g., quinine sulfate).

- Aggregation Studies : Conduct dynamic light scattering (DLS) or TEM to assess self-assembly in aqueous/organic solvents .

Q. What methodological rigor is required to evaluate the biological activity of this compound in vitro?

- Experimental Design :

Dose-Response Assays : Test concentrations (1–100 µM) in bacterial (e.g., E. coli) or cancer cell lines (e.g., HeLa) using MTT or resazurin assays .

Controls : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and vehicle controls (DMSO <0.1%).

Mechanistic Studies : Perform ROS detection (DCFH-DA probe) or membrane permeability assays (propidium iodide) to elucidate mode of action .

- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。